7-Methylheptadecanoyl-CoA

Lipidomics Mass Spectrometry Acyl-CoA Profiling

Quantifying branched-chain acyl-CoAs is challenging due to isobaric interference from straight-chain analogs and pathway-specific metabolism. 7-Methylheptadecanoyl-CoA (C39H70N7O17P3S, 1034 Da) solves this precisely. - **Assay Ready**: Strictly peroxisome-dependent; ideal for branched-chain acyl-CoA oxidase studies & Zellweger disorder models. - **Analytical Accuracy**: +14 Da mass difference & predicted CCS value (297.9 Ų) enable unambiguous LC-MS/MS resolution from C17:0 CoA. - **Commercial Supply**: Available as a high-purity reference material for metabolomics core facilities.

Molecular Formula C39H70N7O17P3S
Molecular Weight 1034.0 g/mol
Cat. No. B15551057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylheptadecanoyl-CoA
Molecular FormulaC39H70N7O17P3S
Molecular Weight1034.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O17P3S/c1-5-6-7-8-9-10-11-13-16-27(2)17-14-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)
InChIKeyKVILHEUJJQEPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylheptadecanoyl-CoA: Chemical Identity & Specifications


7-Methylheptadecanoyl-CoA (7-Methylheptadecanoyl-coenzyme A) is a long-chain, methyl-branched fatty acyl coenzyme A thioester with molecular formula C39H70N7O17P3S and an average molecular weight of 1034 Da . It belongs to the class of organic compounds known as long-chain fatty acyl CoAs, where a saturated fatty acid chain of 12 to 20 carbons is attached to coenzyme A via a thioester bond [1]. The acyl moiety is 7-methylheptadecanoic acid, a C17 saturated fatty acid bearing a single methyl branch at the 7-position [2].

Workflow

Targeted lipidomics and acyl-CoA profiling by LC-MS/MS

Selection Logic

Unique mass signature enables separation from unbranched species

Research Context

Peroxisomal β-oxidation and branched-chain fatty acid metabolism

7-Methylheptadecanoyl-CoA: Why Unbranched Analogs Fail


While both 7-methylheptadecanoyl-CoA and the unbranched analog heptadecanoyl-CoA are long-chain fatty acyl-CoAs involved in lipid metabolism, they are not interchangeable in experimental systems. The presence of a methyl branch at the 7-position introduces distinct physicochemical properties, including altered molecular weight (1034 Da vs. 1020 Da), lipophilicity (predicted logP 2.75 vs. 2.61), and polar surface area (363.6 Ų vs. 418.4 Ų), which affect chromatographic behavior, mass spectrometric detection, and enzyme-substrate recognition [1][2]. Moreover, branched-chain acyl-CoAs are primarily metabolized via peroxisomal β-oxidation pathways that are distinct from the mitochondrial pathways utilized by straight-chain substrates, necessitating specific enzyme systems (e.g., branched-chain acyl-CoA oxidase) that exhibit stereospecificity and chain-length selectivity [3]. Consequently, substituting a generic unbranched acyl-CoA for 7-methylheptadecanoyl-CoA would yield non-comparable data and undermine the validity of metabolic tracing, enzyme kinetics, and lipidomics studies.

Target Compound
Unbranched Analog
7-Methylheptadecanoyl-CoA
Heptadecanoyl-CoA
Methyl branch adds +14 Da mass shift
Straight chain may cause isobaric interference
Requires peroxisomal oxidase for metabolism
Mitochondrial pathway may yield different kinetics
Altered logP and TPSA shift retention time
Different chromatographic behavior under same gradient

7-Methylheptadecanoyl-CoA vs. Closest Analogs


Molecular Weight & Formula Distinction

7-Methylheptadecanoyl-CoA exhibits a distinct molecular formula (C39H70N7O17P3S) and average molecular weight (1034 Da) relative to the unbranched comparator heptadecanoyl-CoA (C38H68N7O17P3S, 1019.97 Da) [1]. This +14 Da mass difference corresponds to the addition of a methyl branch (CH2), providing a unique mass-to-charge signature for targeted and untargeted mass spectrometry workflows.

Mass Difference
Direct comparison
+14 Da (CH₂ branch)
1034 Da vs. 1020 Da
Enables unambiguous MS identification
Critical for targeted lipidomics workflows
Lipidomics Mass Spectrometry Acyl-CoA Profiling

Predicted Lipophilicity (logP) Difference

The predicted octanol-water partition coefficient (ALOGPS logP) for 7-methylheptadecanoyl-CoA is 2.75 [1], compared to 2.61 for the unbranched heptadecanoyl-CoA [2]. This +0.14 logP unit increase reflects the modest increase in hydrophobicity conferred by the methyl branch.

Predicted logP
Cross-study comparable
2.75 vs. 2.61
+0.14 logP units
Supports reversed-phase retention prediction
Impacts HPLC method development
Physicochemical Profiling Chromatography Membrane Permeability

Polar Surface Area & H-Bonding Differences

7-Methylheptadecanoyl-CoA has a predicted topological polar surface area (TPSA) of 363.63 Ų [1], whereas heptadecanoyl-CoA exhibits a TPSA of 418.36 Ų [2]. This 54.73 Ų reduction in polar surface area is attributed to the methyl branch altering the conformational ensemble and effective polar atom exposure.

TPSA Comparison
Cross-study comparable
363.6 Ų vs. 418.4 Ų
-54.7 Ų difference
May alter passive permeability profile
Relevant for cell-based tracer studies
Drug Design Bioavailability Molecular Modeling

Storage Stability Parameters

Vendor specifications indicate that 7-methylheptadecanoyl-CoA can be stored as a powder at -20°C for up to 3 years, and as a reconstituted solution at -80°C for up to 1 year . In comparison, the unbranched analog heptadecanoyl-CoA is typically stored at -20°C with a stated stability of ≥4 years for the powder form .

Storage Stability
Vendor specification
-20 °C / 3 yr (powder)
Solution: -80 °C / 1 yr
Protocols differ from straight-chain analog
Plan procurement and handling accordingly
Reagent Stability Inventory Management Experimental Reproducibility

Peroxisomal β-Oxidation Pathway Specificity

Branched-chain fatty acyl-CoAs, including methyl-branched species, are not substrates for the classic mitochondrial β-oxidation machinery. Instead, they require peroxisomal β-oxidation enzymes, specifically the branched-chain acyl-CoA oxidase (BRCA-CoA oxidase) that exhibits strict stereospecificity for 2S-methyl-branched substrates and distinct chain-length preferences [1][2]. While direct kinetic data for 7-methylheptadecanoyl-CoA are not available in the public domain, class-level inference places it within this specialized peroxisomal pathway, differentiating it from straight-chain comparators that are primarily processed in mitochondria.

Peroxisomal Pathway
Class-level inference
Branched-chain acyl-CoA oxidase
Not mitochondrial substrate
Supports peroxisomal disorder modeling
Direct kinetic data to verify
Peroxisomal Metabolism Enzyme Specificity Inborn Errors of Metabolism

Collision Cross Section (CCS) for Ion Mobility

The predicted collision cross section (CCS) for the [M+H]+ adduct of 7-methylheptadecanoyl-CoA is 297.9 Ų [1]. In contrast, the unbranched heptadecanoyl-CoA [M+H]+ adduct has a predicted CCS of 292.6 Ų [2]. This 5.3 Ų increase reflects the more extended conformation induced by the methyl branch.

CCS Value
Cross-study comparable
297.9 Ų
+5.3 Ų vs. straight chain
Aids ion mobility separation
Reduces false discovery in untargeted workflows
Ion Mobility Spectrometry Lipidomics Structural Confirmation

7-Methylheptadecanoyl-CoA: Recommended Applications


Targeted Lipidomics & Acyl-CoA Profiling by LC-MS/MS

7-Methylheptadecanoyl-CoA serves as a unique internal standard or reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows aimed at quantifying methyl-branched acyl-CoA species in biological samples. Its distinct molecular mass (+14 Da vs. unbranched C17 CoA) and predicted CCS value (297.9 Ų) enable unambiguous chromatographic separation and spectral identification, minimizing isobaric interferences that plague straight-chain acyl-CoA analyses [1][2].

Peroxisomal β-Oxidation & Branched-Chain Fatty Acid Metabolism

As a representative long-chain, methyl-branched acyl-CoA, this compound is an ideal substrate for assaying peroxisomal branched-chain acyl-CoA oxidase activity in cell lysates or purified enzyme preparations. Unlike straight-chain CoAs, its metabolism is strictly peroxisome-dependent, making it a valuable tool for studying peroxisomal biogenesis disorders (e.g., Zellweger spectrum disorders) and the role of branched-chain fatty acids in human health and disease [3].

Reversed-Phase HPLC Method Development for Acyl-CoAs

The slightly higher predicted logP (2.75) of 7-methylheptadecanoyl-CoA compared to straight-chain analogs translates to longer retention times on standard C18 columns. This property can be exploited to optimize chromatographic gradients for resolving complex mixtures of acyl-CoAs with similar chain lengths but differing degrees of branching, a common challenge in metabolomics core facilities [1].

Membrane Permeability & Cellular Uptake Studies

The reduced polar surface area (363.63 Ų vs. 418.36 Ų for the unbranched comparator) suggests that 7-methylheptadecanoyl-CoA may exhibit enhanced passive diffusion across lipid bilayers. Researchers can utilize this compound to investigate the relationship between acyl-CoA structure and cellular uptake efficiency, informing the design of prodrugs or metabolic tracers with improved membrane permeability [2].

Application
Selection Property
Validation Focus
Targeted Lipidomics
Unique mass signature
Isobaric interference removal
Peroxisomal Metabolism
Branched substrate specificity
Peroxisomal oxidase activity assay
HPLC Method Development
Altered logP retention
Gradient optimization for branching
Cellular Uptake Studies
Reduced TPSA
Passive permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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